Trelagliptin is a potent, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. [] It belongs to the Gliptins family, a class of oral anti-diabetic drugs. [] Trelagliptin exhibits high selectivity for DPP-4, with significantly less potent inhibition against related proteases like dipeptidyl peptidase-8 and dipeptidyl peptidase-9. [] This selectivity makes it a valuable tool in scientific research for studying DPP-4 function and its role in various physiological processes.
The crystal structure of Trelagliptin succinate has been characterized using single-crystal X-ray diffraction. [, ] The analysis revealed that the molecule crystallizes in the P1 space group with the following unit cell parameters: a = 18.481(6), b = 8.120(4), c = 7.903(4) Å, α = 89.972(0)°, β = 97.722(4)°, γ = 90.120(0)°. [] This information provides valuable insights into the spatial arrangement of atoms within the molecule, which is essential for understanding its interactions with biological targets like DPP-4.
Trelagliptin exerts its therapeutic effect by inhibiting the enzyme DPP-4. [] This inhibition occurs through a non-covalent, reversible, competitive, and slow-binding mechanism. [] The slow dissociation rate of Trelagliptin from DPP-4 (t1/2 for dissociation ≈ 30 minutes) contributes to its sustained inhibitory activity. [] By inhibiting DPP-4, Trelagliptin prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [] These incretin hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion from pancreatic beta cells and suppressing glucagon secretion from alpha cells. []
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2